4-Thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)-
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Overview
Description
4-Thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- is a heterocyclic compound featuring a thiazolidine ring. This compound is notable for its sulfur and nitrogen atoms, which contribute to its diverse biological and pharmacological properties. Thiazolidine derivatives are known for their therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4-thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- typically involves multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield . One common synthetic route includes the reaction of L-cysteine with aliphatic or aromatic aldehydes, followed by N-acylation . Industrial production methods often employ catalysts like β-cyclodextrin-SO3H to improve efficiency and reduce waste .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, leading to the formation of sulfoxides and sulfones.
Reduction: Sodium borohydride and lithium aluminum hydride are often used, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the sulfur and nitrogen atoms, respectively.
Major products from these reactions include sulfoxides, sulfones, and substituted thiazolidines .
Scientific Research Applications
4-Thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms, including enzyme inhibition and interaction with molecular targets such as proteins and nucleic acids. The sulfur atom in the thiazolidine ring plays a crucial role in its biological activity by forming covalent bonds with target molecules, thereby modulating their function .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives like 1,3-thiazolidin-4-one and 2-mercapto-1,3,4-thiadiazole . Compared to these, 4-thiazolidinecarboxylic acid, 3-(3-mercapto-2-methyl-1-oxopropyl)- is unique due to its specific substitution pattern, which enhances its pharmacological properties and selectivity .
Properties
CAS No. |
67362-29-2 |
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Molecular Formula |
C8H13NO3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
3-(2-methyl-3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S2/c1-5(2-13)7(10)9-4-14-3-6(9)8(11)12/h5-6,13H,2-4H2,1H3,(H,11,12) |
InChI Key |
FWNWATHTRVGPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C(=O)N1CSCC1C(=O)O |
Origin of Product |
United States |
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